molecular formula C7H9F3O B2632531 1-(Trifluoromethyl)cyclopentanecarbaldehyde CAS No. 371917-30-5

1-(Trifluoromethyl)cyclopentanecarbaldehyde

Cat. No.: B2632531
CAS No.: 371917-30-5
M. Wt: 166.143
InChI Key: NODWEWSZMABMOW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Trifluoromethyl)cyclopentanecarbaldehyde can be achieved through several routes. One common method involves the reaction of a cyclopentanone derivative with trifluoroacetic anhydride in the presence of a catalyst such as pyridine . This reaction typically proceeds under mild conditions, resulting in high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-(Trifluoromethyl)cyclopentanecarbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and specific catalysts or reagents tailored to the desired transformation. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other functionalized derivatives .

Scientific Research Applications

1-(Trifluoromethyl)cyclopentanecarbaldehyde finds extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopentanecarbaldehyde is primarily determined by its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. Molecular targets and pathways involved in its action depend on the specific application and the nature of the derivatives formed from it .

Comparison with Similar Compounds

1-(Trifluoromethyl)cyclopentanecarbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopentane ring with a trifluoromethyl group and an aldehyde group, providing a distinct set of properties and reactivity patterns .

Properties

IUPAC Name

1-(trifluoromethyl)cyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODWEWSZMABMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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